![molecular formula C17H18N2O4S B2459425 (5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1706326-82-0](/img/structure/B2459425.png)
(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits a unique mechanism of action, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds has focused on their synthesis and structural analysis. For example, studies on the synthesis of amino-isoxazoles and their derivatives highlight methodologies for creating complex molecules with potential biological activities (Sobenina et al., 2005). Another study involves the design and synthesis of derivatives acting as sodium channel blockers and anticonvulsant agents, indicating potential therapeutic applications (Malik & Khan, 2014).
Biological Activities
Some research explores the biological activities of compounds with similar structures. For instance, the synthesis and antiestrogenic activity of specific methanone derivatives have been investigated for their potential in medical applications (Jones et al., 1979). This suggests that closely related compounds could have significant roles in developing new therapeutic agents.
Chemical Properties and Applications
The chemical properties and applications of related compounds have also been examined. Studies on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives and their optical properties suggest potential applications in material science, such as the development of luminescent materials (Volpi et al., 2017).
Antimicrobial and Antioxidant Activities
Investigations into the antimicrobial and antioxidant activities of tri-substituted pyrazoles, which share structural similarities with the query compound, indicate potential applications in pharmaceuticals and healthcare (Lynda, 2021).
Mechanism of Action
Target of Action
The compound contains an indole nucleus and a pyrrolidine ring , both of which are known to bind with high affinity to multiple receptors . These structures are found in many important synthetic drug molecules and have broad-spectrum biological activities .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to initiate a series of biochemical reactions, leading to these effects.
Biochemical Pathways
Based on the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels, potentially including antiviral, anti-inflammatory, anticancer, and other activities .
properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(15-10-16(23-18-15)12-6-7-12)19-9-8-14(11-19)24(21,22)13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGESXSYBGBDNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone |
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